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molecular formula C16H24N2O3S B8801314 1,8-Diazabicyclo[5.4.0]undec-7-ene, compound with p-toluenesulfonic acid (1:1)

1,8-Diazabicyclo[5.4.0]undec-7-ene, compound with p-toluenesulfonic acid (1:1)

Cat. No. B8801314
M. Wt: 324.4 g/mol
InChI Key: VAIAHWBLSPENDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08846851B2

Procedure details

A flame dried flask was charged with TsOH (1.0 g, 5.81 mmol), ether (20 mL) and a stirbar under dry nitrogen atmosphere. To the stirred solution, DBU (0.88 g, 5.81 mmol) was added. Instantly, a white precipitate formed and stirring was continued for 1 hour. The precipitate, 1.5 g (81%) of white salt, was then washed with excess ether and isolated by decantation. The salt was then dried under high vacuum.
Name
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0.88 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[CH:4][C:5]([S:8]([OH:11])(=[O:10])=[O:9])=[CH:6][CH:7]=1.[CH2:12]1[CH2:22][CH2:21][N:20]2[C:15](=[N:16][CH2:17][CH2:18][CH2:19]2)[CH2:14][CH2:13]1>CCOCC>[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([S:8]([OH:11])(=[O:10])=[O:9])=[CH:4][CH:3]=1.[CH2:12]1[CH2:22][CH2:21][N:20]2[C:15](=[N:16][CH2:17][CH2:18][CH2:19]2)[CH2:14][CH2:13]1 |f:3.4|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
CC=1C=CC(=CC1)S(=O)(=O)O
Name
Quantity
20 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
0.88 g
Type
reactant
Smiles
C1CCC2=NCCCN2CC1

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A flame dried flask
CUSTOM
Type
CUSTOM
Details
Instantly, a white precipitate formed
WASH
Type
WASH
Details
The precipitate, 1.5 g (81%) of white salt, was then washed with excess ether
CUSTOM
Type
CUSTOM
Details
isolated by decantation
CUSTOM
Type
CUSTOM
Details
The salt was then dried under high vacuum

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
CC=1C=CC(=CC1)S(=O)(=O)O.C1CCC2=NCCCN2CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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